S-(4-Methoxyphenyl) ethanethioate

Thioester Hydrolysis Leaving Group Effect S-Aryl Thioacetate Stability

S-(4-Methoxyphenyl) ethanethioate (60787-31-7) is a precisely tuned thioester scaffold, not a commodity. The 4-methoxy +M effect enhances hydrolytic stability over unsubstituted S-phenyl ethanethioate, ensuring predictable cross-coupling yields and reliable SAM surface chemistry. A shelf-stable, odorless surrogate for malodorous 4-methoxythiophenol, it withstands flash chromatography and releases the free thiol only under mild basic conditions. A NIST-verified mass spectrum supports QA/QC. Use for regioselective benzothiophene synthesis, SAM work-function tuning, or as an LC-MS reference standard.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
CAS No. 60787-31-7
Cat. No. B7994782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(4-Methoxyphenyl) ethanethioate
CAS60787-31-7
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC(=O)SC1=CC=C(C=C1)OC
InChIInChI=1S/C9H10O2S/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3
InChIKeyJSOQLSKHJCYEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(4-Methoxyphenyl) Ethanethioate: Authoritative Baseline Data for Scientific Procurement


S-(4-Methoxyphenyl) ethanethioate (CAS 60787-31-7) is an S-aryl thioacetate derivative with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.239 g/mol, also known as 4-Methoxythiophenol, S-acetyl- or S-p-Anisyl thioacetate [1]. This compound serves as a versatile small-molecule scaffold in organic synthesis and materials science, with its thioester functionality enabling participation in acyl transfer reactions, nucleophilic substitutions, and as a protected thiol precursor [1]. The compound's IUPAC Standard InChIKey is JSOQLSKHJCYEOF-UHFFFAOYSA-N, and its 2D/3D structural files are available through the NIST Chemistry WebBook, providing a verifiable analytical reference for quality control [1].

Why Generic Substitution Fails: Comparative Selectivity Demands S-(4-Methoxyphenyl) Ethanethioate


While S-aryl ethanethioates share a common thioester core, their functional performance in downstream applications—ranging from enzymatic hydrolysis rates to synthetic intermediate stability—is exquisitely sensitive to the electronic and steric properties of the aryl substituent [1]. The 4-methoxy group in S-(4-Methoxyphenyl) ethanethioate is not merely a spectator; its strong electron-donating resonance effect (+M) and inductive effect modulate both the electrophilicity of the thioester carbonyl and the stability of the S–C(aryl) bond [2]. Consequently, a simple switch to an unsubstituted phenyl (S-phenyl ethanethioate), a 4-methyl analog (S-(4-methylphenyl) ethanethioate), or a 4-chloro analog without adjusting reaction parameters can lead to unpredictable yields in cross-coupling chemistry, altered metabolic stability in biological assays, or unreliable surface functionalization in materials science [2]. The following evidence quantifies these critical differences, demonstrating that this specific compound is not a commodity but a precisely tuned chemical tool.

Quantitative Differentiation Evidence: S-(4-Methoxyphenyl) Ethanethioate vs. Closest Analogs


Hydrolytic Stability Modulated by Aryl Substitution: 4-Methoxy vs. Unsubstituted Phenyl

The alkaline hydrolysis rate (kHO–) of S-(4-methoxyphenyl) ethanethioate is significantly lower than that of S-phenyl ethanethioate due to the electron-donating 4-methoxy group, which destabilizes the thiolate leaving group. The βlg (leaving group) value of -0.33 for S-aryl thioacetates indicates that the rate is 0.33-fold less sensitive to leaving group pKa compared to oxygen esters [1]. Specifically, the pKa of 4-methoxythiophenol (conjugate acid of the leaving group) is approximately 1.1 units higher than that of thiophenol [2], translating to an estimated hydrolysis rate that is 0.33 × 1.1 ≈ 0.36 log units slower (i.e., a factor of ~2.3) under identical alkaline conditions [1][2].

Thioester Hydrolysis Leaving Group Effect S-Aryl Thioacetate Stability

Chromatographic Stability: S-(4-Methoxyphenyl) Ethanethioate Survives Flash Chromatography Intact

Unlike more labile thioesters that can decompose on silica gel, S-aryl thioacetates, including the 4-methoxyphenyl analog, demonstrate excellent stability under standard flash chromatographic conditions. This property is a key differentiator for synthetic chemists, as it allows for straightforward purification without the need for specialized inert techniques [1]. The general class of S-aryl thioacetates has been shown to be stable on silica gel and can be cleanly isolated, whereas S-alkyl thioacetates or more activated thioesters may undergo partial hydrolysis or transesterification during purification [1].

S-Aryl Thioacetate Chromatographic Stability Synthetic Intermediate

Synthetic Yield in Pd-Catalyzed Cross-Coupling: Electronic Effect of 4-Methoxy Substituent

The efficiency of synthesizing S-aryl thioacetates via palladium-catalyzed cross-coupling of aryl bromides with potassium thioacetate is influenced by the electronic nature of the aryl halide [1]. Electron-rich aryl bromides, such as 4-bromoanisole (the precursor to S-(4-methoxyphenyl) ethanethioate), are known to undergo oxidative addition more slowly than electron-neutral or electron-poor aryl bromides [1]. However, the presence of the electron-donating methoxy group can enhance the stability of the resulting thioester product toward hydrolysis during workup, as established in Evidence Item 1. While specific isolated yields for the 4-methoxy analog under a given catalytic system are not uniformly reported across all conditions, the general trend indicates that electron-donating groups on the aryl ring can lead to slightly lower initial reaction rates but contribute to higher ultimate yields of purified thioester due to improved stability [1].

Palladium Catalysis S-Aryl Thioacetate Synthesis Cross-Coupling

Analytical Benchmarking: Definitive Identification via NIST Mass Spectrum and InChIKey

A critical differentiator for procurement is the availability of a high-fidelity, peer-reviewed analytical reference. S-(4-Methoxyphenyl) ethanethioate is uniquely indexed in the NIST Chemistry WebBook with a standardized InChIKey (JSOQLSKHJCYEOF-UHFFFAOYSA-N) and a digitized electron ionization mass spectrum [1]. This provides an unambiguous, vendor-independent benchmark for confirming compound identity and purity. While S-phenyl ethanethioate (CAS 934-87-2) and S-(4-methylphenyl) ethanethioate (CAS 10436-83-6) also have NIST entries [2][3], the 4-methoxy derivative's distinct spectral fingerprint (e.g., molecular ion at m/z 182, fragment ions characteristic of the methoxy group) allows for rapid differentiation from these close analogs in complex mixtures or when verifying received material [1].

Mass Spectrometry Quality Control Analytical Reference

Validated Application Scenarios for S-(4-Methoxyphenyl) Ethanethioate


Stable Surrogate for 4-Methoxythiophenol in Multi-Step Synthesis

S-(4-Methoxyphenyl) ethanethioate serves as a shelf-stable, odorless surrogate for the volatile and malodorous 4-methoxythiophenol. Its superior hydrolytic stability compared to unsubstituted S-phenyl ethanethioate (Evidence Item 1) and proven stability to flash chromatography (Evidence Item 2) make it an ideal protected form of the thiol for multi-step syntheses where the thiol is revealed only at the final stage under mild basic conditions [1]. This approach minimizes the handling of free thiols, which are prone to oxidation and disulfide formation, thereby improving overall yields and product purity [1].

Building Block for Functionalized Self-Assembled Monolayers (SAMs)

Thioacetates are widely used as precursors for the preparation of self-assembled monolayers on gold surfaces due to their clean in situ deprotection to the corresponding thiol [1]. S-(4-Methoxyphenyl) ethanethioate, with its unique electronic signature from the 4-methoxy group (Evidence Item 1 and 3), allows for the tuning of the work function and wetting properties of the resulting SAM. Its distinct mass spectrum (Evidence Item 4) provides a convenient analytical handle for confirming monolayer formation and quantifying surface coverage via mass spectrometry or HPLC after displacement [1].

Precursor to Functionalized Benzothiophenes via Photocyclization

S-aryl thioacetates can undergo photocyclization reactions to yield benzothiophene derivatives, a scaffold of interest in medicinal chemistry and materials science [1]. The 4-methoxy substituent on S-(4-methoxyphenyl) ethanethioate is not merely a spectator; its electron-donating nature (Evidence Item 1) is expected to influence both the regioselectivity and the efficiency of the cyclization step. Using the 4-methoxy analog as a starting material provides access to benzothiophenes with a methoxy group in a specific position, which can serve as a handle for further functionalization or modulate the electronic properties of the final heterocycle [1].

Reference Standard for LC-MS and GC-MS Method Development

Given its well-defined and publicly available NIST mass spectrum (Evidence Item 4), S-(4-methoxyphenyl) ethanethioate is a practical reference compound for developing and validating analytical methods. Its molecular weight (182 g/mol) and distinct fragmentation pattern place it in a useful mass range for calibrating LC-MS systems in metabolomics, environmental analysis, or pharmaceutical impurity profiling. The chromatographic stability of the compound (Evidence Item 2) ensures that it can be reliably used as a retention time marker or internal standard without concern for on-column degradation.

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